6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
6-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one is a halogenated derivative of the benzo[b][1,4]oxazin-3(4H)-one scaffold, a heterocyclic system known for its pharmacological and synthetic versatility. The iodine substituent at the 6-position imparts unique electronic and steric properties, influencing reactivity, solubility, and biological interactions. This scaffold is utilized in drug discovery, particularly as kinase inhibitors (e.g., PI3K/mTOR) and antibacterial agents targeting ThyX enzymes .
Properties
Molecular Formula |
C8H6INO2 |
|---|---|
Molecular Weight |
275.04 g/mol |
IUPAC Name |
6-iodo-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H6INO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) |
InChI Key |
QUWMZIJQQSVNPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the iodination of a precursor benzoxazine compound. One common method involves the reaction of 2H-benzo[B][1,4]oxazin-3(4H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydrobenzoxazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazines depending on the nucleophile used.
Oxidation Reactions: Oxidized products include benzoxazine-2,4-diones.
Reduction Reactions: Reduced products include dihydrobenzoxazines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has identified derivatives of 6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one as promising candidates for anticancer therapies. For instance, a study demonstrated that certain derivatives act as selective inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation and is implicated in various cancers. Compound 32k from this series showed significant efficacy in reducing tumor growth in xenograft models derived from hematological malignancies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacterial strains, indicating potential for development as antibacterial agents. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory properties of this compound derivatives. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.
Materials Science Applications
Polymer Development
The unique structural properties of this compound make it suitable for use in developing advanced materials such as polymers and resins. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in various industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Halogenated Derivatives
- 6-Chloro-2H-Benzo[b][1,4]oxazin-3(4H)-one (CAS 7652-29-1): Exhibits herbicidal and antifungal activities . Melting point and crystallinity data are reported, with a crystal structure confirming planar geometry .
6-Bromo-2H-Benzo[b][1,4]oxazin-3(4H)-one (CAS 1029421-36-0) :
7-Iodo-2H-Benzo[b][1,4]oxazin-3(4H)-one (CAS 874840-87-6) :
Functionalized Derivatives
- 6-Amino-2,2-dimethyl-2H-Benzo[b][1,4]oxazin-3(4H)-one (CAS 1002726-62-6): The amino group enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., ThyX inhibitors with IC50 values <1 µM) .
6-Fluoro-2,2-dimethyl-2H-Benzo[b][1,4]oxazin-3(4H)-one (CAS 1242014-94-3) :
Physicochemical Properties
*Calculated from molecular formula C₈H₆INO₂.
Biological Activity
6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. Its structure, characterized by the presence of an iodine atom, contributes to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₆INO₂
- Molecular Weight : 275.05 g/mol
- IUPAC Name : this compound
- CAS Number : 98557-97-2
The compound features a fused benzene and oxazine ring system, which is essential for its biological interactions.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of the compound have been evaluated for their ability to inhibit cyclin-dependent kinase 9 (CDK9), a critical regulator in cancer cell proliferation. Compound 32k was identified as a selective CDK9 inhibitor, demonstrating significant antitumor efficacy in xenograft models derived from hematological malignancies .
Platelet Aggregation Inhibition
Research indicates that derivatives of this compound can inhibit platelet aggregation. The inhibition potency varies among different derivatives, suggesting that structural modifications can enhance or reduce biological efficacy. This property positions the compound as a potential candidate for developing therapeutic agents targeting platelet aggregation disorders.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that certain derivatives exhibit significant antibacterial activity against various strains of bacteria. This suggests that the compound could be explored further for its potential use in treating bacterial infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
- CDK9 Inhibition : The compound's ability to inhibit CDK9 leads to reduced phosphorylation of RNA polymerase II (p-Ser2-RNAPII), which is crucial for transcriptional regulation in cancer cells.
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .
- Interaction with PI3K Pathway : Certain studies have indicated that derivatives can modulate the PI3K signaling pathway, which is often dysregulated in cancer .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
